molecular formula C18H20ClFN4O2S B2599268 8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione CAS No. 371217-94-6

8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2599268
CAS No.: 371217-94-6
M. Wt: 410.89
InChI Key: GQPJESXFGYFDMC-UHFFFAOYSA-N
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Description

8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a chlorofluorobenzylthio moiety, a methyl group, and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.

    Introduction of the Chlorofluorobenzylthio Group: This step involves the nucleophilic substitution of a chlorofluorobenzyl halide with a thiol group on the purine core. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the chlorofluorobenzylthio group to a simpler benzylthio group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorobenzylthio moiety, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetonitrile.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Benzylthio derivatives.

    Substitution Products: Various nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving purine metabolism or signaling pathways.

    Medicine: The compound’s structure suggests potential as a pharmaceutical agent, possibly as an antiviral or anticancer drug, due to its ability to interact with biological targets.

    Industry: It could be used in the development of specialty chemicals or as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s purine core allows it to mimic natural purine substrates, potentially inhibiting or modulating the activity of enzymes involved in purine metabolism. Additionally, the chlorofluorobenzylthio group may enhance binding affinity and specificity for certain targets, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-((2-chlorobenzyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    8-((2-fluorobenzyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione: Lacks the chlorine atom, potentially altering its interaction with molecular targets.

    8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the pentyl group, which may influence its solubility and pharmacokinetic properties.

Uniqueness

The presence of both chlorine and fluorine atoms in the benzylthio group, along with the methyl and pentyl substitutions on the purine core, makes 8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione unique. These structural features may confer enhanced biological activity, improved binding affinity, and specific interactions with molecular targets, distinguishing it from similar compounds.

Properties

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN4O2S/c1-3-4-5-9-24-14-15(23(2)17(26)22-16(14)25)21-18(24)27-10-11-12(19)7-6-8-13(11)20/h6-8H,3-5,9-10H2,1-2H3,(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPJESXFGYFDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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